3,3,3-Trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid
CAS No.: 1983938-09-5
Cat. No.: VC6771582
Molecular Formula: C12H10F3NO3
Molecular Weight: 273.211
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1983938-09-5 |
|---|---|
| Molecular Formula | C12H10F3NO3 |
| Molecular Weight | 273.211 |
| IUPAC Name | 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |
| Standard InChI | InChI=1S/C12H10F3NO3/c1-19-6-2-3-7-8(5-16-9(7)4-6)10(11(17)18)12(13,14)15/h2-5,10,16H,1H3,(H,17,18) |
| Standard InChI Key | JCDHMQHQTCGJLA-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=CN2)C(C(=O)O)C(F)(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₂H₁₀F₃NO₃, with a molecular weight of 273.211 g/mol. Its structure combines a trifluoromethyl group (-CF₃) at the β-position of a propanoic acid backbone and a 6-methoxyindole moiety (Figure 1). The indole ring’s methoxy group at the 6-position introduces electronic effects that influence solubility and intermolecular interactions .
Table 1: Key Structural and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₀F₃NO₃ |
| Molecular Weight | 273.211 g/mol |
| IUPAC Name | 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid |
| CAS Number | 1983938-09-5 |
| Key Functional Groups | Trifluoromethyl, methoxyindole, carboxylic acid |
The trifluoromethyl group enhances lipophilicity, as evidenced by its calculated partition coefficient (logP), which is critical for membrane permeability. The carboxylic acid moiety provides a site for salt formation or further derivatization, enabling tailored pharmacokinetic properties.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 3,3,3-trifluoro-2-(6-methoxy-1H-indol-3-yl)propanoic acid involves multi-step organic reactions. A common approach includes:
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Indole Ring Formation: Condensation of 4-methoxyphenylhydrazine with a carbonyl compound to construct the indole core .
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Trifluoromethylation: Introduction of the -CF₃ group via nucleophilic substitution or radical-mediated processes.
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Propanoic Acid Formation: Oxidation of intermediate esters (e.g., ethyl esters) to carboxylic acids .
For example, ethyl 3,3,3-trifluoro-2-hydroxy-2-(1H-indol-3-yl)propanoate (PubChem CID: 3726295) serves as a precursor, where hydrolysis of the ester group yields the target carboxylic acid . Industrial-scale production optimizes reaction conditions (e.g., temperature, catalysts) to maximize yield and purity.
Table 2: Comparison of Synthetic Intermediates
| Intermediate | Molecular Formula | Molecular Weight (g/mol) | Role in Synthesis |
|---|---|---|---|
| Ethyl ester precursor | C₁₃H₁₂F₃NO₃ | 287.23 | Ester hydrolysis to acid |
| 6-Methoxyindole derivative | C₁₂H₁₀F₃NO₂ | 257.21 | Substituent variation |
Challenges in Fluorination
Introducing the trifluoromethyl group requires specialized reagents (e.g., Ruppert-Prakash reagent) and anhydrous conditions to avoid side reactions. Patent US4803284A highlights analogous methods for amino-substituted indolepropanoic acids, though adaptations are necessary for -CF₃ incorporation .
Biological and Pharmacological Relevance
Mechanism of Action
Fluorinated compounds like this derivative interact with biological targets through enhanced binding affinity and metabolic stability. The -CF₃ group’s electron-withdrawing effects modulate electron density at the indole ring, potentially influencing serotonin receptor interactions .
Preclinical Applications
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Enzyme Inhibition: The compound’s structure suggests potential as a kinase or protease inhibitor, leveraging hydrogen bonding with the carboxylic acid group.
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Anticancer Activity: Analogs with methyl substituents (e.g., 5-methyl-1H-indol-3-yl variants) show cytotoxic effects in vitro, though methoxy derivatives remain understudied .
Table 3: Biological Activity of Structural Analogs
| Analog (Substituent) | Biological Activity | Source |
|---|---|---|
| 6-Methyl-1H-indol-3-yl | Moderate cytotoxicity (IC₅₀: ~50 µM) | Chemsrc |
| 5-Methyl-1H-indol-3-yl | Enhanced metabolic stability | PubChem CID: 91658669 |
Comparative Analysis with Analogs
Substituent Effects
Replacing the 6-methoxy group with methyl (CAS: 2197052-76-7) reduces polarity, increasing logP from 1.8 to 2.3 . Conversely, the methoxy group’s electron-donating nature may improve solubility in polar solvents, aiding formulation.
Positional Isomerism
Shifting the methoxy group to the 5-position (PubChem CID: 91658669) alters electronic distribution, potentially affecting binding to hydrophobic enzyme pockets .
Future Directions
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Structure-Activity Relationships (SAR): Systematic studies to correlate substituent position/type with biological efficacy.
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Process Optimization: Scaling synthesis via flow chemistry or biocatalytic methods.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles in animal models.
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